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Compound of Interest

Compound Name: Morpholin-3-one

Cat. No.: B089469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of a series of novel morpholin-3-one
fused quinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor

(EGFR). This document summarizes their structure-activity relationship (SAR), presenting key

experimental data in a comparative format. Detailed experimental protocols for the cited assays

are also provided to facilitate reproducibility and further investigation.

Structure-Activity Relationship Data
The inhibitory activities of the synthesized morpholin-3-one fused quinazoline derivatives were

evaluated against wild-type EGFR (EGFRwt) and the clinically relevant T790M/L858R double

mutant (EGFRmut). Additionally, their anti-proliferative effects were assessed against H358 and

A549 non-small cell lung cancer (NSCLC) cell lines. The results, presented as IC50 values (the

concentration required for 50% inhibition), are summarized in the table below.[1]
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Compound R Group
EGFRwt
IC50 (nM)

EGFRmut
IC50 (nM)

H358 IC50
(µM)

A549 IC50
(µM)

a1 H 125.3 >1000 >50 >50

a2 4-OCH3 98.7 >1000 45.3 >50

a3 4-CH3 85.4 875.6 32.1 48.7

a4 4-F 78.2 765.4 28.9 41.2

a5 4-Cl 65.8 654.3 21.5 35.6

a6 4-Br 61.2 543.2 18.7 31.4

a7 3-Cl 58.4 432.1 15.4 28.9

a8 3-Br 53.1 321.5 12.8 25.1

Data extracted from "Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine

kinase inhibitors".[1]

Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is a representative method for determining the in vitro inhibitory activity of

compounds against EGFRwt and EGFRmut.

Materials:

Recombinant human EGFR (wild-type and T790M/L858R mutant)

LanthaScreen™ Eu-PY20 antibody and GFP-substrate

ATP (Adenosine triphosphate)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test compounds dissolved in DMSO
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384-well assay plates

Plate reader capable of TR-FRET measurements

Procedure:

A solution of the test compound is prepared in DMSO and serially diluted.

In a 384-well plate, the kinase, GFP-substrate, and test compound are combined.

The enzymatic reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

The reaction is stopped by the addition of a development solution containing the Eu-PY20

antibody.

The plate is incubated for a further period (e.g., 30-60 minutes) to allow for antibody binding

to the phosphorylated substrate.

The TR-FRET signal is measured on a plate reader. The ratio of the emission at 520 nm

(GFP) to 615 nm (Europium) is calculated.

IC50 values are determined by plotting the percent inhibition against the log concentration of

the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative activity of the

compounds on cancer cell lines.

Materials:

H358 and A549 human non-small cell lung cancer cell lines

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

and 1% penicillin-streptomycin
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well cell culture plates

Microplate reader

Procedure:

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and

allowed to adhere overnight.

The following day, the medium is replaced with fresh medium containing various

concentrations of the test compounds. A vehicle control (DMSO) is also included.

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5%

CO2 atmosphere.

After the incubation period, the medium is removed, and MTT solution is added to each well.

The plates are then incubated for an additional 4 hours.

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan

crystals.

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle control, and IC50 values

are determined by plotting the percentage of viability against the log concentration of the

compound.[2][3][4][5]

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_MTT_Assay_for_Antitumor_agent_109_Cytotoxicity.pdf
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

RAS-RAF-MAPK Pathway

PI3K-AKT Pathway

Nucleus

EGFR

Grb2/SOSAutophosphorylation
& Recruitment

PI3K
Activation

Ligand (EGF)
Binding & Dimerization

RAS
Activation

RAF MEK ERK

Gene Transcription,
Cell Proliferation,

Survival

AKT mTOR

Morpholin-3-one
Derivative

Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design & Synthesis

Biological Evaluation

Data Analysis

Lead Identification
(Morpholin-3-one Core)

Chemical Synthesis
of Derivatives

In Vitro Kinase Assays
(EGFRwt, EGFRmut)

Cell-Based Assays
(H358, A549 Proliferation)

Structure-Activity
Relationship Analysis

Lead Optimization

Iterative Improvement

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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